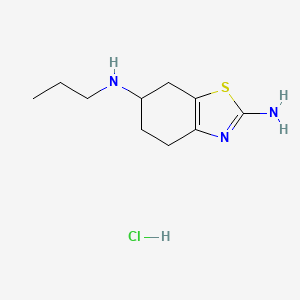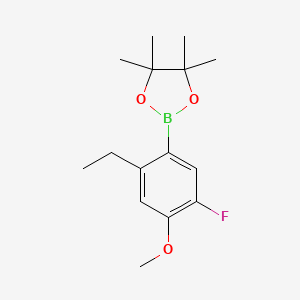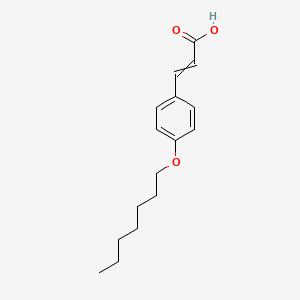
2-(6-(trifluoromethyl)-1H-indol-3-yl)acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(6-(trifluoromethyl)-1H-indol-3-yl)acetonitrile is a fluorinated indole derivative. Indole compounds are widely found in nature and are known for their bioactivity, making them significant in various fields such as medicine, agriculture, and materials science . The trifluoromethyl group enhances the compound’s polarity, stability, and lipophilicity, which can be beneficial in pharmaceutical applications .
准备方法
Synthetic Routes and Reaction Conditions: One common method is the metal-free oxidative trifluoromethylation of indoles using CF3SO2Na (sodium trifluoromethanesulfinate) under mild conditions . This method is advantageous due to its environmental friendliness and cost-effectiveness.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
化学反应分析
Types of Reactions: 2-(6-(trifluoromethyl)-1H-indol-3-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups onto the indole ring .
科学研究应用
2-(6-(trifluoromethyl)-1H-indol-3-yl)acetonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential use in drug development due to its bioactive properties.
作用机制
The mechanism of action of 2-(6-(trifluoromethyl)-1H-indol-3-yl)acetonitrile involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to specific receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
相似化合物的比较
6-Trifluoromethylindole: Another fluorinated indole derivative with similar properties.
3-Trifluoromethylindole: Differing in the position of the trifluoromethyl group, which can affect its reactivity and biological activity.
Uniqueness: 2-(6-(trifluoromethyl)-1H-indol-3-yl)acetonitrile is unique due to the presence of both the trifluoromethyl group and the acetonitrile group, which can confer distinct chemical and biological properties. This combination can enhance its potential as a versatile building block in synthetic chemistry and its bioactivity in pharmaceutical research .
属性
分子式 |
C11H7F3N2 |
|---|---|
分子量 |
224.18 g/mol |
IUPAC 名称 |
2-[6-(trifluoromethyl)-1H-indol-3-yl]acetonitrile |
InChI |
InChI=1S/C11H7F3N2/c12-11(13,14)8-1-2-9-7(3-4-15)6-16-10(9)5-8/h1-2,5-6,16H,3H2 |
InChI 键 |
QQKXHUIUBXNMDW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1C(F)(F)F)NC=C2CC#N |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

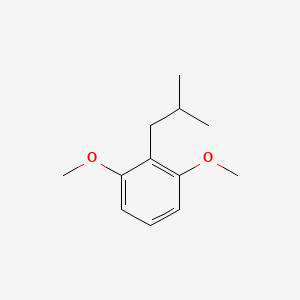
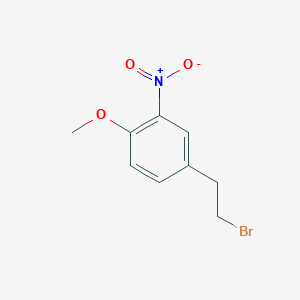


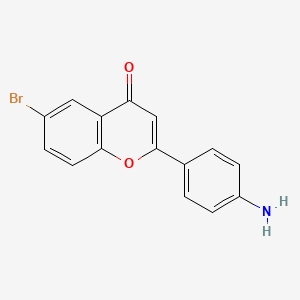
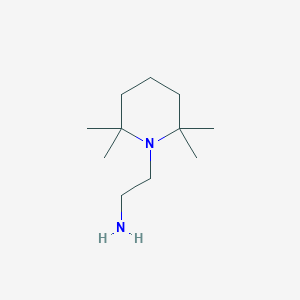

![N-(3-(1H-Benzo[d]imidazol-2-yl)-1H-pyrazol-4-yl)-2-phenylacetamide](/img/structure/B8682635.png)

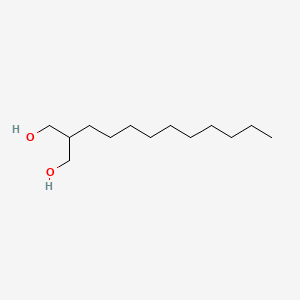
![tert-butyl 8-oxo-1,3,4,6,7,8a-hexahydropyrrolo[1,2-a]pyrazine-2-carboxylate](/img/structure/B8682658.png)
